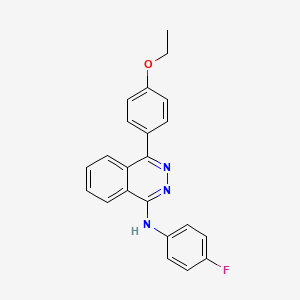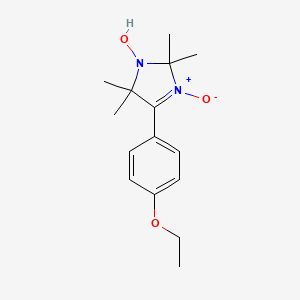
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Cloro-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)piridinio es un compuesto orgánico complejo que pertenece a la clase de los derivados de la quinolina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de quinolina sustituido con cloro fusionado con una porción de piridinio. La presencia de estos grupos funcionales confiere propiedades químicas y físicas distintas al compuesto, lo que lo hace de gran interés en varios campos de la investigación científica.
Métodos De Preparación
La síntesis de 1-(6-Cloro-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)piridinio generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la condensación de 6-cloro-2-oxo-4-fenilquinolina con piridina bajo condiciones de reacción específicas. La reacción es a menudo catalizada por ácidos o bases, y se utilizan disolventes como acetonitrilo, metanol o etanol para facilitar la reacción . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, incluida la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-(6-Cloro-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)piridinio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que da como resultado la formación de derivados de dihidroquinolina.
Aplicaciones Científicas De Investigación
1-(6-Cloro-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)piridinio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Mecanismo De Acción
El mecanismo de acción de 1-(6-Cloro-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)piridinio implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas involucradas en la replicación del ADN o la síntesis de proteínas, ejerciendo así sus efectos antimicrobianos o anticancerígenos . Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
1-(6-Cloro-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)piridinio se puede comparar con otros compuestos similares, como:
6-Cloro-2-oxo-4-fenilquinolina: Carece de la porción de piridinio, lo que da como resultado diferentes propiedades químicas y biológicas.
2-Oxo-4-fenilquinolina: Estructura similar pero sin la sustitución con cloro, lo que lleva a variaciones en la reactividad y las aplicaciones.
1-(2-Oxo-4-fenilquinolin-3-il)piridinio:
La singularidad de 1-(6-Cloro-2-oxo-4-fenil-1,2-dihidroquinolin-3-il)piridinio radica en su combinación específica de grupos funcionales, lo que confiere propiedades distintas y lo hace valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C20H14ClN2O+ |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
6-chloro-4-phenyl-3-pyridin-1-ium-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H13ClN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1-13H/p+1 |
Clave InChI |
FYQYEFNBKVNDON-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)[N+]4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11605158.png)
![3-{[(4Z)-4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605163.png)
![2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605172.png)
![ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B11605177.png)
![Ethyl 2-{3-[(furan-2-YL)methyl]-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11605190.png)
![Methyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11605195.png)
![2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605206.png)
![3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione](/img/structure/B11605214.png)
![N,N-diethyl-2-(4-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}phenoxy)acetamide](/img/structure/B11605228.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11605232.png)

![2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11605251.png)


